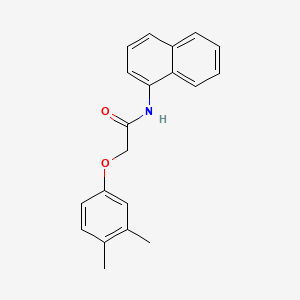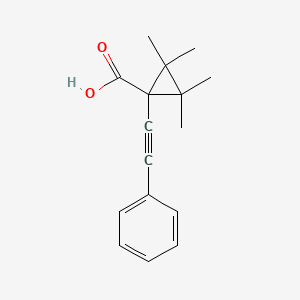![molecular formula C20H16F2O3 B5882126 9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5882126.png)
9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as DBCO, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. DBCO is a member of the cyclopenta[c]chromen-4-one family, which has been shown to have potential therapeutic applications in various fields such as cancer treatment, neurodegenerative diseases, and inflammation.
Mecanismo De Acción
The mechanism of action of 9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not fully understood, but it is believed to involve the formation of a covalent bond between the this compound molecule and the target biomolecule. This covalent bond is stable and irreversible, which makes this compound an attractive tool for bioconjugation. The high reactivity of this compound towards azide groups is due to the presence of a strained alkyne bond in the molecule, which is highly reactive towards nucleophiles.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects, as it is primarily used as a research tool. However, some studies have suggested that this compound may have anti-inflammatory properties, which could make it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in lab experiments is its high reactivity towards azide groups, which allows for efficient and specific bioconjugation. This compound is also stable and easy to handle, which makes it a convenient tool for research. However, one limitation of using this compound is its relatively high cost, which may limit its use in some research applications.
Direcciones Futuras
There are many potential future directions for research involving 9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. One area of interest is the development of novel imaging agents for cancer diagnosis and treatment. This compound could also be used to develop targeted drug delivery systems, which could improve the efficacy and safety of existing drugs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, which could lead to the development of new therapeutic agents.
Métodos De Síntesis
9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be synthesized through a series of chemical reactions that involve the conversion of commercially available starting materials. The most common method of synthesis involves the reaction of 7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one with 2,6-difluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions.
Aplicaciones Científicas De Investigación
9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been widely used in scientific research as a tool for bioconjugation and imaging. Bioconjugation refers to the process of covalently linking two or more molecules together, typically a protein and a small molecule. This compound has been shown to be an effective bioconjugation reagent due to its high reactivity towards azide groups, which are commonly found in biomolecules. This property has been exploited to develop novel imaging agents for various applications such as cancer diagnosis and drug delivery.
Propiedades
IUPAC Name |
9-[(2,6-difluorophenyl)methoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2O3/c1-11-8-17(24-10-14-15(21)6-3-7-16(14)22)19-12-4-2-5-13(12)20(23)25-18(19)9-11/h3,6-9H,2,4-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXXHQJKQARMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5882074.png)
![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5882075.png)

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5882094.png)
![7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5882096.png)
![3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5882102.png)
![N,N-diethyl-N'-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5882107.png)




